Cas no 790271-16-8 (N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide)

N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide is a specialized chemical compound featuring a thiazole core with chloro and acetamide functional groups. Its structural design confers strong reactivity, particularly in agrochemical and pharmaceutical applications, where it may serve as an intermediate or active ingredient. The presence of chloromethyl and chloro-substituted aromatic rings enhances its electrophilic properties, facilitating further derivatization. This compound exhibits potential utility in synthetic chemistry due to its stability and selective reactivity, making it valuable for constructing complex molecular frameworks. Careful handling is advised due to its reactive chloromethyl group, which requires appropriate safety measures during storage and use.
N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide structure
790271-16-8 structure
Product Name:N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide
CAS No:790271-16-8
MF:C14H14Cl2N2OS
MW:329.244760036469
CID:3107567
PubChem ID:2512681
Update Time:2025-06-08

N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • <br>N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetam ide
    • N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide
    • N-(2-Chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-2-thiazolyl]acetamide
    • N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
    • EN300-11085
    • AKOS030661901
    • Z57032549
    • 790271-16-8
    • G36295
    • DTXSID401146429
    • Inchi: 1S/C14H14Cl2N2OS/c1-8-4-9(2)13(12(16)5-8)18(10(3)19)14-17-11(6-15)7-20-14/h4-5,7H,6H2,1-3H3
    • InChI Key: IAHDUHMQVQNYRB-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=CC(C)=C1N(C(C)=O)C1=NC(CCl)=CS1

Computed Properties

  • Exact Mass: 328.0203896Da
  • Monoisotopic Mass: 328.0203896Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 61.4Ų

N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide Pricemore >>

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Additional information on N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide

Comprehensive Overview of N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide (CAS No. 790271-16-8)

N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide (CAS No. 790271-16-8) is a specialized organic compound that has garnered significant attention in the fields of agrochemical and pharmaceutical research. This compound, characterized by its unique thiazole and acetamide functional groups, exhibits properties that make it a subject of interest for scientists and industry professionals alike. Its molecular structure, which includes a chloromethyl moiety, contributes to its reactivity and potential applications in synthetic chemistry.

In recent years, the demand for novel agrochemicals and pharmaceutical intermediates has surged, driven by the need for sustainable and efficient solutions. N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide has been explored for its potential role in these domains. Researchers are particularly interested in its structure-activity relationship, which could lead to the development of new crop protection agents or bioactive molecules. The compound's chlorinated aromatic and heterocyclic components are key to its functionality, offering a versatile scaffold for further chemical modifications.

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide involves multi-step organic reactions, often starting from readily available precursors. The chloromethyl group, in particular, is a reactive site that can be further functionalized, making this compound a valuable intermediate in medicinal chemistry and material science. Its CAS No. 790271-16-8 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.

From an environmental and safety perspective, the handling of N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide requires adherence to standard laboratory protocols. While not classified as a hazardous substance, its chlorinated nature necessitates careful management to minimize any potential risks. This aligns with the growing emphasis on green chemistry and sustainable practices in the chemical industry, topics that are increasingly relevant to today's researchers and policymakers.

The compound's potential applications extend beyond agrochemicals. In drug discovery, its thiazole core is a common motif in bioactive molecules, known for their antimicrobial and anti-inflammatory properties. This has led to speculation about its utility in designing new therapeutic agents, particularly in addressing antibiotic resistance, a pressing global health concern. The integration of computational chemistry tools has further accelerated the exploration of its molecular interactions and binding affinities.

In the context of intellectual property, N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide has been the subject of several patents, highlighting its commercial viability. Companies specializing in fine chemicals and custom synthesis often list this compound in their portfolios, catering to the needs of research institutions and industrial clients. Its CAS No. 790271-16-8 ensures precise identification in procurement and regulatory compliance processes.

Looking ahead, the study of N-(2-chloro-4,6-dimethylphenyl)-N-4-(chloromethyl)-1,3-thiazol-2-ylacetamide is expected to evolve with advancements in high-throughput screening and machine learning-assisted drug design. These technologies promise to unlock new insights into its biological activity and chemical versatility, paving the way for innovative applications. As the scientific community continues to prioritize sustainability and efficiency, compounds like this will remain at the forefront of interdisciplinary research.

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